molecular formula C18H15NO2 B14479886 N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine CAS No. 71637-97-3

N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine

Cat. No.: B14479886
CAS No.: 71637-97-3
M. Wt: 277.3 g/mol
InChI Key: MHACQMSNLHSMAE-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyran derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride under acidic conditions to yield the desired compound. The reaction is usually carried out at temperatures ranging from 50°C to 100°C and requires careful control of pH and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound at a lower cost.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of pyran oxides.

    Reduction: Formation of reduced pyran derivatives.

    Substitution: Formation of halogenated pyran compounds.

Scientific Research Applications

N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine: shares similarities with other pyran derivatives, such as:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71637-97-3

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-6-phenylpyran-4-ylidene]hydroxylamine

InChI

InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)18-12-16(19-20)11-17(21-18)14-5-3-2-4-6-14/h2-12,20H,1H3

InChI Key

MHACQMSNLHSMAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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